molecular formula C12H24N2O2 B3044745 2-Nonylpropanediamide CAS No. 100385-01-1

2-Nonylpropanediamide

Cat. No.: B3044745
CAS No.: 100385-01-1
M. Wt: 228.33 g/mol
InChI Key: SWEYACLRZLISHJ-UHFFFAOYSA-N
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Description

2-Nonylpropanediamide is a diamide derivative characterized by a branched nonyl chain at the second position of a propanediamide backbone. Such properties position it as a candidate for emulsifiers, corrosion inhibitors, or stabilizers in material science, though pharmacological uses are less likely compared to aromatic or fluorinated analogs .

Properties

CAS No.

100385-01-1

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

2-nonylpropanediamide

InChI

InChI=1S/C12H24N2O2/c1-2-3-4-5-6-7-8-9-10(11(13)15)12(14)16/h10H,2-9H2,1H3,(H2,13,15)(H2,14,16)

InChI Key

SWEYACLRZLISHJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C(=O)N)C(=O)N

Canonical SMILES

CCCCCCCCCC(C(=O)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Thermal Stability and Reactivity

  • This compound’s dual amide groups likely confer higher thermal stability compared to monoamides like N-propan-2-ylprop-2-enamide, which contains a reactive acrylamide moiety prone to polymerization . The nonyl chain further reduces crystallinity, enhancing compatibility with hydrophobic matrices .
  • In contrast, the fluorinated aromatic group in 2-[(3-fluorophenyl)amino]-N-phenylpropanamide improves electronic properties, making it suitable for medicinal chemistry, whereas this compound’s aliphatic chain prioritizes material science applications .

Solubility and Hydrophobicity

  • The nonyl chain in this compound increases lipophilicity (logP estimated >4), limiting aqueous solubility but favoring organic solvents. This contrasts with the methoxynaphthyl group in the diphenylethylamide compound , which balances hydrophobicity with aromatic π-π stacking for drug-receptor interactions.

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